molecular formula C15H16N2O B15337429 3-Naphthalen-1-ylmethyl-piperazin-2-one

3-Naphthalen-1-ylmethyl-piperazin-2-one

Cat. No.: B15337429
M. Wt: 240.30 g/mol
InChI Key: LZBZZLVHPFFTGC-UHFFFAOYSA-N
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Description

3-Naphthalen-1-ylmethyl-piperazin-2-one is a piperazine-derived compound characterized by a six-membered piperazin-2-one (diketopiperazine) ring substituted at the 3-position with a naphthalen-1-ylmethyl group.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)piperazin-2-one

InChI

InChI=1S/C15H16N2O/c18-15-14(16-8-9-17-15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14,16H,8-10H2,(H,17,18)

InChI Key

LZBZZLVHPFFTGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Chemistry: (R)-3-(1-Naphthylmethyl)piperazin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology: The compound has been studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: It has shown promise in pharmaceutical research, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of fine chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which (R)-3-(1-Naphthylmethyl)piperazin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The following analysis focuses on structurally and functionally related piperazine derivatives, emphasizing differences in substituents, physicochemical properties, and inferred pharmacological profiles.

Structural Analogues

Compound A : (2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one (CAS 329779-53-5)
  • Structure: Features a piperazine ring substituted with a 3-chlorophenyl group at the 1-position and a naphthalen-1-yl-propenone moiety at the 3-position.
  • A 3-chlorophenyl group replaces the methyl group in the target compound, which may alter receptor binding affinity and selectivity.
Compound B : 1-Naphthalen-2-yl-piperazin-2-one (CAS 311333-12-7)
  • Structure : Piperazin-2-one ring substituted with a naphthalen-2-yl group at the 1-position.
  • Key Differences :
    • The naphthalene substituent is at the 2-position instead of the 1-position, which could influence steric interactions and π-π stacking.
    • Lack of a methylene spacer (compared to the target compound’s naphthalen-1-ylmethyl group) reduces conformational flexibility.
Compound C : 3-(Pyridin-2-yl)piperazin-2-one (CAS 1246548-67-3)
  • Structure : Piperazin-2-one ring with a pyridin-2-yl substituent at the 3-position.
  • Key Differences :
    • Replacement of naphthalene with pyridine introduces hydrogen-bonding capability via the nitrogen atom.
    • Reduced aromatic surface area may decrease lipophilicity compared to naphthalene-containing analogues.

Physicochemical Properties

Property 3-Naphthalen-1-ylmethyl-piperazin-2-one (Target) Compound A Compound B Compound C
Molecular Formula C₁₅H₁₆N₂O (inferred) C₂₃H₂₁ClN₂O C₁₄H₁₄N₂O C₉H₁₁N₃O
Molecular Weight ~240.3 g/mol 376.88 g/mol 226.27 g/mol 177.2 g/mol
Density Not available 1.260 ± 0.06 g/cm³ (predicted) Not available Not available
Boiling Point Not available 624.2 ± 55.0°C (predicted) Not available Not available
pKa Not available 1.89 ± 0.20 (predicted) Not available Not available

Key Observations :

  • Compound A’s higher molecular weight and chlorine atom contribute to increased density and boiling point compared to the target compound.
  • The pyridine ring in Compound C reduces molecular weight and likely enhances solubility in polar solvents.

Pharmacological Implications

Piperazine derivatives are known for their versatility in drug design, particularly as serotonin receptor modulators, antipsychotics, and antimicrobial agents .

  • Target Compound : The naphthalen-1-ylmethyl group may favor interactions with hydrophobic pockets in CNS receptors (e.g., 5-HT₁A or dopamine receptors). However, the absence of electron-withdrawing groups (e.g., chlorine in Compound A) might reduce binding affinity compared to halogenated analogues.
  • Compound B : The naphthalen-2-yl substitution could lead to distinct binding modes compared to the target compound, as seen in studies where positional isomerism affects receptor selectivity .

Biological Activity

3-Naphthalen-1-ylmethyl-piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Research indicates that 3-Naphthalen-1-ylmethyl-piperazin-2-one exhibits its biological effects through interaction with specific molecular targets. Its mechanism of action typically involves:

  • Binding to Receptors: The compound may interact with neurotransmitter receptors, influencing cellular signaling pathways associated with various diseases.
  • Cytotoxicity: Studies have shown that derivatives of piperazinones often demonstrate significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer potential of 3-Naphthalen-1-ylmethyl-piperazin-2-one has been highlighted in several studies:

  • Cytotoxicity Studies: Research has shown that this compound exhibits cytotoxic effects on cancer cell lines, including colon cancer cells. For instance, it has been noted to sensitize cancer cells to apoptotic ligands, enhancing their susceptibility to treatment .

Case Study: Colon Cancer Cells

A notable study involved the evaluation of the compound's effects on HT29 human colon cancer cells. The results indicated that 3-Naphthalen-1-ylmethyl-piperazin-2-one induced mitotic arrest and increased sensitivity to apoptosis-inducing agents, with an effective dose (ED50) observed at approximately 115 nM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Naphthalen-1-ylmethyl-piperazin-2-one, a comparison with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Attributes
3-Naphthalen-1-ylmethyl-piperazin-2-onePiperazine ring with naphthyl substitutionPotentially different biological activity
4-(Naphthalen-1-ylmethyl)-piperazin-1-oneDifferent substituent on the piperazine ringMay exhibit distinct pharmacological properties
N-(Naphthalen-2-yl)ethanamineSimple amine structure without the piperazine ringLacks complex cyclic structure

This table illustrates how variations in structure can influence the biological activities and chemical reactivity of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Naphthalen-1-ylmethyl-piperazin-2-one?

  • Methodology :

  • Step 1 : Start with a piperazin-2-one core. Introduce the naphthalen-1-ylmethyl group via nucleophilic substitution or coupling reactions. For example, use naphthalene-1-carbaldehyde in a reductive amination step with piperazin-2-one under inert atmosphere .
  • Step 2 : Optimize reaction conditions (e.g., solvents like DMF or THF, temperatures 60–100°C) to enhance yield. Catalysts such as Pd/C or CuI may improve efficiency .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95% purity threshold) .

Q. What safety protocols are critical for handling 3-Naphthalen-1-ylmethyl-piperazin-2-one in laboratory settings?

  • Guidelines :

  • Handling : Avoid skin/eye contact; use nitrile gloves and fume hoods. Electrostatic discharge precautions are advised during transfer .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Toxicity Note : While toxicological data for this specific compound is limited, structurally similar piperazin-2-ones show low acute toxicity but may cause respiratory irritation upon aerosolization .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Techniques :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., naphthalene integration at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₅H₁₆N₂O: 241.1336) .
  • XRD : For crystalline samples, employ SHELX-97 for structure refinement and ORTEP-3 for visualizing thermal ellipsoids .

Advanced Research Questions

Q. How can the puckering conformation of the piperazine ring be quantitatively analyzed?

  • Approach :

  • Use Cremer-Pople parameters to define ring puckering amplitude (θ) and phase angle (φ) from crystallographic data . For example:
  • Planar vs. Chair Conformation : Calculate θ > 0° indicates non-planarity; φ values distinguish chair (φ ≈ 0°) vs. boat (φ ≈ 30°) conformers .
  • Validate with DFT calculations (B3LYP/6-31G* level) to compare experimental and theoretical puckering geometries .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • Resolution Strategy :

  • Data Collection : Ensure high-resolution data (<1.0 Å) to reduce measurement errors. Use SHELXL for iterative refinement, adjusting weighting schemes to minimize R-factors .
  • Validation Tools : Employ PLATON to check for missed symmetry or twinning. Cross-validate with IR/Raman spectra for bond vibration consistency .

Q. What strategies are effective for assessing structure-activity relationships (SAR) of 3-Naphthalen-1-ylmethyl-piperazin-2-one derivatives?

  • SAR Workflow :

  • Derivative Synthesis : Modify substituents (e.g., halogenation at naphthalene C4, alkylation of piperazine N2) .
  • Biological Assays : Test against target receptors (e.g., dopamine D2/D3) using radioligand binding assays (IC₅₀ values) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate activity with steric/electronic parameters (e.g., LogP, polar surface area) .

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